3-(Heptylthio)-1H-1,2,4-triazole
Description
Significance of 1,2,4-Triazole (B32235) Scaffolds in Heterocyclic Chemistry
The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, is a cornerstone in the field of heterocyclic chemistry. frontiersin.orgnih.gov Its unique structural and electronic properties have made it a "privileged scaffold" in medicinal chemistry and materials science. nih.govmdpi.com
The journey of triazole chemistry began in the late 19th century. nih.gov Early synthetic methods, such as the Pellizzari and Einhorn–Brunner reactions, laid the groundwork for accessing this important heterocyclic system. researchgate.net Over the decades, a vast array of synthetic methodologies has been developed, including more efficient and environmentally friendly "green" synthesis approaches. researchgate.netresearchgate.net These advancements have enabled the creation of a diverse library of 1,2,4-triazole derivatives with a wide range of applications. frontiersin.orgnih.govnih.gov
Key milestones in the synthesis of 1,2,4-triazoles include the development of copper-catalyzed reactions and one-pot procedures, which have significantly improved yields and expanded the scope of accessible derivatives. nih.govnih.govresearchgate.net For instance, a copper-catalyzed one-pot method from amides and nitriles provides an efficient route to 3,5-disubstituted-1,2,4-triazoles. frontiersin.orgnih.gov
The 1,2,4-triazole ring is highly amenable to structural modification and functionalization at its various positions. nih.govrsc.org This versatility allows chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological activities or material characteristics. rsc.orgnih.gov The presence of multiple nitrogen atoms provides sites for alkylation, arylation, and the formation of hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. mdpi.com
The ability to introduce a wide range of substituents onto the triazole core has led to the development of numerous compounds with significant therapeutic applications. nih.govnih.gov For example, substitutions at the 3- and 5-positions are common strategies to modulate the biological activity of these compounds. frontiersin.org The functionalization is not limited to simple alkyl or aryl groups; complex moieties and even other heterocyclic rings can be attached to the 1,2,4-triazole scaffold, leading to hybrid molecules with enhanced properties. rsc.orgnih.gov
Research Focus on 3-(Heptylthio)-1H-1,2,4-triazole and its Structural Analogs
Within the broad family of 1,2,4-triazole derivatives, those bearing a thioether linkage, particularly with long alkyl chains, have garnered significant attention in recent research.
The introduction of a long-chain thio-substituent, such as the heptylthio group in this compound, imparts specific physicochemical properties to the molecule. The long alkyl chain increases the lipophilicity of the compound, which can enhance its ability to cross biological membranes. nih.gov This is a critical factor in the design of new therapeutic agents.
Furthermore, the sulfur atom in the thioether linkage can participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions, which can be important for biological activity. dergipark.org.tr Research into thio-substituted triazoles has demonstrated their potential in various applications, including as antimicrobial and anticancer agents. mdpi.commdpi.com The investigation of compounds like this compound is driven by the quest for new molecules with improved efficacy and novel mechanisms of action. nih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-heptylsulfanyl-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3S/c1-2-3-4-5-6-7-13-9-10-8-11-12-9/h8H,2-7H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYBYDAYENEBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=NC=NN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225656 | |
| Record name | 3-(Heptylthio)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60225656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74682-50-1 | |
| Record name | 5-(Heptylthio)-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74682-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-(Heptylthio)-1,2,4-triazole | |
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| Record name | 3-(Heptylthio)-1H-1,2,4-triazole | |
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| Record name | 3-(heptylthio)-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 3-(HEPTYLTHIO)-1,2,4-TRIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WTL6TNM1R | |
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Iii. Advanced Spectroscopic and Structural Characterization of 3 Heptylthio 1h 1,2,4 Triazole Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis for Functional Group Identification
In the FT-IR spectrum of 3-(heptylthio)-1H-1,2,4-triazole derivatives, absorption bands characteristic of both the triazole ring and the heptylthio side chain are observed. Matrix isolation FT-IR spectroscopy, combined with quantum chemical calculations, has been used to characterize related compounds like 3-thio-1,2,4-triazole, providing a basis for understanding its alkylated derivatives. nih.gov The spectrum provides definitive evidence for the thione-to-thiol tautomerization and subsequent S-alkylation.
The 1,2,4-triazole (B32235) ring gives rise to several characteristic absorption bands in the mid-infrared region. These "marker bands" are crucial for confirming the presence of the heterocyclic core. nih.gov
>C=N Stretching: The stretching vibrations of the endocyclic carbon-nitrogen double bonds (>C=N) in the triazole ring typically appear in the range of 1500-1600 cm⁻¹. Strong absorption bands in the 1500-1540 cm⁻¹ range are often assigned to the C=N aromatic stretching vibration of the triazole ring. researchgate.net
C-N Stretching: The carbon-nitrogen single bond (C-N) stretching vibrations are generally found at lower wavenumbers, often coupled with other vibrations. High-intensity bands around 1045 cm⁻¹ can indicate the presence of endocyclic C-N-C linkages. researchgate.net
N-H Stretching: For the 1H-1,2,4-triazole tautomer, the N-H stretching vibration of the ring is a key feature, typically observed as a broad band in the region of 3100-3300 cm⁻¹. In some 1,2,4-triazole samples, this peak has been noted around 3126 cm⁻¹. researchgate.netijrpc.com
C-H Stretching: The C-H stretching vibration of the triazole ring itself is usually observed above 3000 cm⁻¹, with one study on an indole (B1671886) triazole conjugate identifying it at 3106 cm⁻¹. mdpi.com
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
| Triazole Ring C=N | Stretching | 1500 - 1540 researchgate.net |
| Triazole Ring C-N-C | Stretching | ~1045 researchgate.net |
| Triazole Ring N-H | Stretching | 3100 - 3300 researchgate.netijrpc.com |
| Triazole Ring C-H | Stretching | ~3106 mdpi.com |
| Heptyl Group C-H | Stretching | 2850 - 2960 |
| C-S Bond | Stretching | 600 - 700 ijrpc.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of this compound, providing detailed information about the proton and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy confirms the molecular structure by detecting the chemical shifts and coupling patterns of all protons. The spectrum for this compound shows distinct signals corresponding to the protons on the heptyl chain and the triazole ring. The integration of these signals confirms the relative number of protons in each environment.
The chemical environment significantly influences the resonance frequency (chemical shift) of a proton. libretexts.org Protons attached to or near electronegative atoms or unsaturated systems are "deshielded" and appear at a higher chemical shift (downfield). youtube.com
Heptylthio Protons: The protons of the heptyl group exhibit predictable chemical shifts. The methylene (B1212753) group directly attached to the sulfur atom (α-methylene, -S-CH₂-) is the most deshielded of the alkyl protons due to the electronegativity of sulfur. This typically results in a triplet signal around 2.8-3.2 ppm. The terminal methyl group (-CH₃) of the heptyl chain is the most shielded, appearing as a triplet around 0.8-0.9 ppm. The remaining five methylene groups (- (CH₂)₅ -) appear as a series of overlapping multiplets in the upfield region, typically between 1.2 and 1.8 ppm. libretexts.org
Triazole Ring Protons: The 1H-1,2,4-triazole ring has two protons: one attached to a carbon atom (C-H) and one to a nitrogen atom (N-H). The C5-H proton signal typically appears as a singlet in the aromatic region, often observed downfield around 8.0-8.5 ppm. The N1-H proton signal is usually broad and its chemical shift is highly variable depending on the solvent, concentration, and temperature, but it can often be found significantly downfield, sometimes above 12 ppm. urfu.ru
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Triazole N-H | > 12.0 | broad singlet |
| Triazole C-H | ~8.0 - 8.5 | singlet |
| Heptyl -S-CH₂ - | ~2.8 - 3.2 | triplet |
| Heptyl -CH₂ -(CH₂)₄-CH₃ | ~1.6 - 1.8 | multiplet |
| Heptyl -(CH₂)₄-CH₂ -CH₃ | ~1.2 - 1.5 | multiplet |
| Heptyl -CH₃ | ~0.8 - 0.9 | triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy for Carbon Framework Elucidation
¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the complete mapping of the carbon framework. The chemical shifts in ¹³C-NMR are spread over a much wider range (0-220 ppm) than in ¹H-NMR, which minimizes signal overlap. youtube.com
In the ¹³C-NMR spectrum of this compound, signals for the two distinct carbons of the triazole ring and the seven carbons of the heptyl chain are expected.
Triazole Ring Carbons: The two carbon atoms of the 1,2,4-triazole ring (C3 and C5) are significantly deshielded and appear far downfield. The C3 carbon, being directly attached to the electronegative sulfur atom and two nitrogen atoms, is expected to resonate at a very high chemical shift, potentially in the range of 150-165 ppm. The C5 carbon typically appears at a slightly lower chemical shift, often around 145-155 ppm. For example, in related S-alkylated 1,2,4-triazoles, these carbons have been observed at approximately 152 ppm and 146 ppm. uzhnu.edu.ua
Heptylthio Chain Carbons: The chemical shifts of the heptyl chain carbons follow a predictable pattern. The carbon atom directly bonded to the sulfur (-S-CH₂-) is the most deshielded of the alkyl carbons, typically appearing around 30-40 ppm. The terminal methyl carbon (-CH₃) is the most shielded and is found furthest upfield, usually around 14 ppm. The remaining methylene carbons appear in the region between 22 and 32 ppm.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Triazole C 3-S | ~150 - 165 uzhnu.edu.ua |
| Triazole C 5-H | ~145 - 155 uzhnu.edu.ua |
| Heptyl -S-C H₂- | ~30 - 40 |
| Heptyl -(C H₂)₅- | ~22 - 32 |
| Heptyl -C H₃ | ~14 |
Elucidation of S-Alkyl Residue Signals and Thione Moiety
The successful synthesis of this compound via S-alkylation of the corresponding 1,2,4-triazole-3-thione precursor is unequivocally confirmed by NMR spectroscopy. bohrium.comresearchgate.net The key indicator of a successful S-alkylation is the disappearance of the thione (C=S) signal in the ¹³C NMR spectrum, which is typically found at a very low field (around 166.6 ppm) in the starting thione. nih.gov Its absence strongly suggests the formation of a thioether linkage. nih.gov
Concurrently, the appearance of signals corresponding to the heptyl group provides direct evidence of the S-alkyl residue. In the ¹H NMR spectrum, the methylene group protons adjacent to the sulfur atom (α-CH₂) typically appear as a triplet. The remaining methylene and the terminal methyl protons of the heptyl chain resonate at higher fields, creating a characteristic set of signals. researchgate.net The chemical shifts of the heptyl group's carbon atoms are also clearly observed in the ¹³C NMR spectrum.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the S-Heptyl Residue in a 3-(Heptylthio)-1,2,4-triazole Derivative
| Group | ¹H NMR Signal (ppm) | ¹³C NMR Signal (ppm) |
| S-CH₂ | ~3.2 - 3.4 (triplet) | ~31 - 35 |
| S-CH₂-CH₂ | ~1.6 - 1.8 (quintet) | ~28 - 30 |
| -(CH₂)₄- | ~1.2 - 1.5 (multiplet) | ~22 - 31 |
| -CH₃ | ~0.8 - 0.9 (triplet) | ~14 |
Note: Exact chemical shifts can vary depending on the solvent and other substituents on the triazole ring.
Assessment of Reaction Selectivity and Confirmation of Azomethine Group
Alkylation of 1,2,4-triazole-3-thiones can potentially occur at the sulfur atom or one of the nitrogen atoms of the triazole ring. uzhnu.edu.ua NMR spectroscopy is crucial for determining the regioselectivity of the reaction. Comparison of experimental ¹H and ¹³C NMR chemical shifts with those predicted by theoretical calculations (like the GIAO method) for all possible isomers allows for reliable structure determination. uzhnu.edu.ua The formation of the S-alkylated product is confirmed when the experimental data aligns with the calculated data for the thioether structure. bohrium.comuzhnu.edu.ua
In derivatives where this compound is further modified to include an azomethine group (imine, -CH=N-), ¹H NMR spectroscopy provides a definitive method for its confirmation. The proton of the imine group gives a characteristic singlet peak in the downfield region of the spectrum, typically between δ 7.90 and 8.76 ppm. nih.gov The absence of aldehyde proton signals and amine proton signals confirms the completion of the condensation reaction leading to the azomethine linkage. nih.govufv.br
Two-Dimensional (2D) NMR Spectroscopy for Complex Structural Assignment
For complex derivatives of this compound, especially when multiple isomers are possible, 1D NMR spectra can be insufficient for unambiguous structural assignment. nih.gov In such cases, 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.
HSQC correlates proton signals with the carbon atoms to which they are directly attached. columbia.edu This allows for the precise assignment of each carbon atom in the heptyl chain and the triazole ring that has attached protons. researchgate.net
HMBC reveals correlations between protons and carbons over two or three bonds. columbia.edu This technique is particularly powerful for establishing connectivity within the molecule. For instance, an HMBC experiment can show a correlation between the protons of the S-CH₂ group and the C-3 carbon of the triazole ring, definitively confirming the attachment point of the heptylthio moiety. columbia.eduresearchgate.net It is also instrumental in determining the substitution pattern on the triazole ring by showing long-range correlations between substituent protons and the ring carbons. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical tool used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. nih.gov When a molecule like this compound is subjected to EI, it forms a molecular ion (M⁺), which then undergoes fragmentation. mdpi.com
The fragmentation pathways are influenced by the different functional groups within the molecule. nih.gov Common fragmentation patterns for thioethers include α-cleavage (cleavage of the C-C bond adjacent to the sulfur) and cleavage of the carbon-sulfur bond. miamioh.edu The triazole ring itself can also fragment. Analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the original structure.
Table 2: Predicted EI-MS Fragmentation of this compound
| m/z Value | Lost Fragment | Ion Structure (Predicted) |
| 199 | - | [C₉H₁₇N₃S]⁺˙ (Molecular Ion) |
| 156 | -C₃H₇ | [M - 43]⁺ (Loss of propyl radical) |
| 142 | -C₄H₉ | [M - 57]⁺ (Loss of butyl radical) |
| 128 | -C₅H₁₁ | [M - 71]⁺ (Loss of pentyl radical) |
| 114 | -C₆H₁₃ | [M - 85]⁺ (Loss of hexyl radical) |
| 100 | -C₇H₁₅ | [M - 99]⁺ (Cleavage of S-heptyl bond) |
Note: The relative abundance of fragments depends on the stability of the resulting ions and neutral species.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar compounds like triazole derivatives without causing significant fragmentation. researchgate.net In positive ion mode, ESI typically generates the protonated molecule, [M+H]⁺. nih.govresearchgate.net For this compound (MW = 199.32), this would correspond to an ion at m/z 200.
The primary advantage of ESI-MS is its ability to provide a clear determination of the molecular weight. researchgate.net When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation of the selected [M+H]⁺ ion can be induced. nih.gov This allows for a detailed study of the fragmentation pathways, which can be used to confirm the structure and differentiate between isomers. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Pathway Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. nih.gov It is well-suited for the analysis of volatile and thermally stable compounds like this compound.
In a GC-MS analysis, the sample is first separated on the GC column, which allows for the assessment of its purity by separating it from any starting materials, byproducts, or solvents. Each separated component then enters the mass spectrometer, which acts as a detector. researchgate.net The mass spectrometer records a mass spectrum for each component, which typically uses electron ionization. The resulting fragmentation pattern serves as a chemical fingerprint, allowing for confident identification of the main compound by comparing the spectrum to known data or by interpretation. researchgate.netshimadzu.com This technique is invaluable for both qualitative confirmation and quantitative purity analysis. researchgate.net
Interpretation of Fragmentation Patterns under Hard Ionization
Hard ionization techniques, particularly Electron Impact Mass Spectrometry (EI-MS), are instrumental in elucidating the structure of 3-(alkylthio)-1,2,4-triazole derivatives by analyzing their fragmentation patterns. The high energy employed in EI-MS leads to extensive and often complex fragmentation, providing a detailed fingerprint of the molecule's constitution.
For S-alkylated 1,2,4-triazoles, the fragmentation pathways are heavily influenced by the nature of the substituents on the triazole ring and the alkyl chain. researchgate.netnih.gov A common initial fragmentation step for compounds like this compound involves the cleavage of the C-S bond. The stability of the resulting fragments is a key determinant of the observed fragmentation pattern.
In a typical EI-MS spectrum of an S-alkylated triazole, one of the primary fragmentation routes is the α-cleavage of an alkyl radical from the sulfur atom. miamioh.edu For this compound, this would involve the loss of the heptyl group. The fragmentation can also be initiated by cleavage of the triazole ring itself, which may involve the loss of neutral molecules like N₂, HCN, or other small nitrogen-containing fragments. rsc.org The specific fragmentation pathways are highly dependent on the substituents present on the triazole core. rsc.org
For instance, in a related compound, 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole, the proposed fragmentation under EI-MS showed a multi-step process. This included the formation of a methoxyphenyl radical cation which further fragmented by losing a neutral formaldehyde (B43269) (HCHO) molecule to generate a phenyl radical cation. This cation then lost an acetylene (B1199291) molecule. researchgate.net This illustrates the complex rearrangements and subsequent fragmentations that can occur.
The fragmentation of the alkyl chain itself is also a significant process. The long heptyl chain in this compound can undergo various cleavages, leading to a series of peaks corresponding to the loss of different alkyl fragments. The relative abundance of these fragment ions provides valuable information for sequencing the structure.
Table 1: Common Fragmentation Patterns in Alkylthio-Triazole Derivatives under EI-MS
| Fragment Type | Description | Potential m/z for this compound (C9H17N3S, MW: 199.32) |
| [M]⁺ | Molecular Ion | 199 |
| [M-Alkyl]⁺ | Loss of the alkyl group from the sulfur atom. | 100 ([M-C7H15]⁺) |
| [M-S-Alkyl]⁺ | Loss of the entire thioalkyl side chain. | 84 ([M-SC7H15]⁺) |
| Alkyl Fragments | Fragments arising from the cleavage of the heptyl chain. | Various m/z values (e.g., 43, 57, 71, 85, 99) |
| Triazole Ring Fragments | Fragments resulting from the cleavage of the triazole ring. | Dependent on the specific cleavage pathway. |
It is important to note that the presence of different substituents on the triazole ring can significantly alter these fragmentation pathways, making detailed analysis of the mass spectrum essential for the correct structural assignment of novel derivatives. researchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within this compound and its derivatives. The absorption of UV-Vis radiation by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones, providing information about the conjugated systems and electronic structure. nih.gov
The 1,2,4-triazole ring system itself possesses π-electrons and non-bonding (n) electrons on the nitrogen and sulfur atoms, which give rise to characteristic electronic transitions. The primary transitions observed are typically π → π* and n → π* transitions. The presence of the heptylthio group and other substituents on the triazole ring can influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λ_max).
The 1,2,4-triazole scaffold can exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form generally being predominant. nih.gov The electronic distribution and, therefore, the UV-Vis absorption are affected by the tautomeric form present.
Studies on related triazole derivatives have shown that the electronic spectra are sensitive to the substituents attached to the ring. For instance, the introduction of aromatic rings or other chromophores can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima. In a study of fluconazole, a triazole derivative, a bathochromic shift was observed with increasing solvent polarity, indicating that the excited state is more polar than the ground state. scielo.br
Table 2: Expected UV-Vis Absorption Maxima for Triazole Derivatives
| Transition Type | Typical Wavelength Range (nm) | Notes |
| π → π | 200 - 300 | Generally strong absorptions. Position is sensitive to conjugation. |
| n → π | 250 - 350 | Generally weaker absorptions. Can be obscured by stronger π → π* bands. |
The specific λ_max for this compound would need to be determined experimentally, but it is expected to fall within the general ranges for substituted triazoles. The solvent used for the analysis can also influence the position and intensity of the absorption bands.
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of this compound or its derivatives. This analysis provides a direct confirmation of the empirical formula of the synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the experimental and calculated values provides strong evidence for the purity and correct composition of the compound.
For this compound, with the molecular formula C₉H₁₇N₃S, the theoretical elemental composition can be calculated as follows:
Molecular Weight: 199.32 g/mol
Carbon (C): (9 * 12.01 / 199.32) * 100 = 54.23%
Hydrogen (H): (17 * 1.01 / 199.32) * 100 = 8.62%
Nitrogen (N): (3 * 14.01 / 199.32) * 100 = 21.08%
Sulfur (S): (1 * 32.07 / 199.32) * 100 = 16.09%
Numerous studies on newly synthesized 1,2,4-triazole derivatives report the use of elemental analysis to confirm their structures. mdpi.commdpi.com For example, in the synthesis of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol (C₁₅H₁₃N₃S), the calculated values were C, 67.39%; H, 4.90%; N, 15.72%; S, 11.99%. The experimentally found values were C, 67.38%; H, 4.87%; N, 15.65%; S, 12.09%, which are in close agreement. mdpi.com Similarly, for 4,4'-(hexane-1,6-diyl)bis(2-((4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one), the calculated and found elemental compositions were also reported to be in good agreement. mdpi.com
Table 3: Theoretical vs. Experimental Elemental Analysis for a Representative Triazole Derivative
| Element | Theoretical % | Experimental % | Reference |
| C | 59.70 | 59.58 | mdpi.com |
| H | 4.01 | 4.07 | mdpi.com |
| N | 13.92 | 14.00 | mdpi.com |
| S | 10.62 | 10.62 | mdpi.com |
| *Data for 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (C₁₅H₁₂ClN₃S) mdpi.com |
The consistency between the calculated and found values in elemental analysis is a critical checkpoint in the characterization of newly synthesized this compound derivatives.
X-ray Crystallography for Precise Molecular Structure Determination (Relevant for Triazole Derivatives)
While a specific crystal structure for this compound was not found in the search results, numerous studies on related triazole derivatives have utilized this technique. For instance, the crystal structures of 3-phenyl-4-amino-5-mercapto-1,2,4-triazole (PAMT) and 3-(4-methylphenyl)-4-amino-5-mercapto-1,2,4-triazole (MAMT) have been determined. core.ac.uk These studies revealed that the triazole rings in both molecules are planar. core.ac.uk The orientation of the phenyl ring relative to the triazole ring was also precisely determined. core.ac.uk
In another study, the crystal structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was determined, confirming the connectivity of the fused ring system. mdpi.comresearchgate.net The analysis also provided insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal packing.
Table 4: Representative Crystallographic Data for Triazole Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole (PAMT) | Triclinic | P1 | Planar triazole ring, phenyl ring nearly coplanar with the triazole ring. | core.ac.uk |
| 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole (MAMT) | Triclinic | P1 | Planar triazole ring, phenyl ring slightly out of plane with the triazole ring. | core.ac.uk |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | Twisted conformation between the triazole and indole rings. | mdpi.comresearchgate.net |
The data obtained from X-ray crystallography is invaluable for understanding the structure-property relationships of this compound derivatives. It provides a solid foundation for computational studies and for interpreting the results from other spectroscopic techniques.
Iv. Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic characteristics of triazole-based systems. These computational approaches allow for the investigation of molecular orbitals and the prediction of electronic behavior.
DFT has been widely employed to calculate the electronic structures of triazole derivatives. These calculations are fundamental to understanding the distribution of electrons within the molecule and predicting its reactivity and interaction with other molecules.
A key aspect of these computational studies is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability.
Studies on various 1,2,4-triazole (B32235) derivatives have shown that the HOMO and LUMO energies can be significantly influenced by the nature and position of substituents on the triazole ring. researchgate.net For instance, in a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, DFT calculations using the M06/6-311G(d,p) functional revealed that different substituents led to variations in the HOMO-LUMO gap, with one particular derivative exhibiting the lowest band gap value of 4.618 eV. nih.gov This tunability of electronic properties through substitution is a recurring theme in the computational analysis of triazole compounds. researchgate.net
Table 1: Frontier Molecular Orbital Energies for a 1,2,4-Triazole Derivative
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 7c | - | - | 4.618 |
Data derived from a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. nih.gov
A crucial aspect of computational chemistry is the validation of theoretical models by comparing calculated results with experimental data. In the study of triazole derivatives, DFT calculations have been used to predict spectroscopic properties, which are then compared with experimentally obtained spectra, such as those from IR, HNMR, and UV-visible spectroscopy. nih.gov Good agreement between the calculated and experimental data lends credibility to the computational model and allows for a more profound interpretation of the experimental findings. For instance, the computed vertical excitation energies for some triazole linked donor-acceptor materials have been shown to be in reasonable agreement with experimental band maxima, with discrepancies often attributable to factors like the basis set size or the exclusion of vibrational effects in the calculations. core.ac.uk
Aromatic triazoles are recognized for their role as π-conjugated linkers that can facilitate intramolecular electron transfer processes. acs.orgnih.gov Computational studies, often in conjunction with photophysical experiments, have been pivotal in elucidating the mechanisms of electron transfer in donor-acceptor systems linked by a triazole bridge. acs.orgnih.gov
Theoretical calculations provide strong evidence for through-bond electron transfer mechanisms in many triazole-linked conjugates. nih.gov The efficiency of this electron transfer is closely tied to the electronic properties of the triazole linker, including its orbital energies and electron affinity. acs.orgnih.gov The connectivity pattern at the triazole moiety has a significant impact on these electronic properties and, consequently, on the dynamics of charge separation and recombination. acs.orgnih.gov For example, in a study of zinc(II)porphyrin-fullerene conjugates connected by a 1,2,3-triazole linker, it was found that changes in the connectivity at the triazole ring influenced the electron transfer dynamics. acs.orgnih.gov Theoretical studies indicated that specific connectivities could increase the electron affinity at the triazole ring, thereby facilitating electron transfer by lowering the energy barrier for charge injection. nih.gov The ability to tune electron transport properties by introducing substituents at appropriate positions has also been demonstrated in other triazole and thiadiazole systems. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra of molecules. This method allows for the calculation of excited-state properties and can provide insights into the nature of electronic transitions.
In the context of triazole derivatives, TD-DFT calculations have been used to simulate UV-visible absorption spectra. These theoretical spectra can then be compared with experimentally measured spectra to aid in the assignment of electronic transitions. For instance, in a study of triazole linked donor-acceptor materials, TD-DFT calculations were employed to compute vertical excitation energies, which were then compared with the experimental absorption band maxima. core.ac.uk The calculations were able to reproduce the general trends observed experimentally, including the strong red shift in emission energies in different solvents. core.ac.uk Furthermore, Natural Transition Orbitals (NTOs) derived from TD-DFT calculations can be used to characterize the nature of the lowest excited singlet states, providing a detailed picture of the electron-hole distribution upon excitation. core.ac.uk
Ab Initio Methods and Density Functional Theory (DFT) for Electronic Structure
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.
While specific molecular docking studies for 3-(Heptylthio)-1H-1,2,4-triazole were not found in the provided search results, the general applicability of this method to 1,2,4-triazole derivatives is well-established. For example, molecular docking simulations have been used to evaluate the interactions between 1,2,4-triazole analogues and biological targets like DNA gyrase. d-nb.info In such studies, the binding affinity, typically expressed in kcal/mol, is calculated to estimate the strength of the interaction between the ligand and the target. d-nb.info These simulations can also reveal the specific types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. d-nb.info The insights gained from molecular docking can guide the design of new, more potent derivatives by identifying key structural features required for effective binding. d-nb.info
Prediction of Binding Affinities and Molecular Interactions with Biological Targets
Computational models are instrumental in predicting the binding affinity of 1,2,4-triazole derivatives to the active sites of proteins and enzymes. These studies help to understand the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds. For derivatives of 1,2,4-triazole, including those with alkylthio substitutions, molecular docking simulations are frequently employed to estimate binding energies and visualize interactions.
The lipophilic nature of the heptylthio group in this compound is predicted to play a significant role in its interactions with biological targets. The long alkyl chain can form strong hydrophobic and van der Waals interactions within the hydrophobic pockets of enzyme active sites. prolekare.czpensoft.net This is a recurring theme in the analysis of various enzyme inhibitors, where such chains contribute significantly to the binding affinity. nih.govnih.gov For instance, studies on S-alkylated 1,2,4-triazole derivatives targeting cholinesterase enzymes have shown that the length of the alkyl chain directly influences inhibitory potential, with a heptyl group demonstrating significant activity. researchgate.net Similarly, the hydrophobic interactions of alkyl groups have been proven to affect the affinity and selectivity of triazole derivatives for cyclooxygenase (COX) enzymes. prolekare.cz Docking studies on various 1,2,4-triazole analogues reveal binding affinities ranging from -6 to over -170 kcal/mol depending on the specific target and the substitutions on the triazole core. prolekare.czd-nb.infobohrium.com These predictions suggest that the heptylthio moiety is a key contributor to the molecule's ability to bind effectively to a range of biological targets.
Elucidation of Enzyme Inhibition Mechanisms through Docking Analysis
Molecular docking provides a detailed, three-dimensional view of how this compound fits into the active site of an enzyme. This analysis elucidates the specific amino acid residues involved in the interaction and the types of chemical bonds formed, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, thereby explaining the mechanism of inhibition at a molecular level.
MurB Enzyme Inhibition in E. coli (Antibacterial Activity)
Based on the available scientific literature, no specific computational or molecular docking studies have been published that investigate the interaction between this compound and the MurB enzyme from E. coli. While various 1,2,4-triazole derivatives have been evaluated for general antibacterial properties against other bacteria like Mycobacterium tuberculosis, their specific inhibitory mechanism against MurB in E. coli through docking analysis remains an unexplored area of research. nih.govresearchgate.netijper.org
CYP51 (Lanosterol 14α-Demethylase) Inhibition in C. albicans (Antifungal Activity)
The enzyme CYP51, a key player in the biosynthesis of ergosterol (B1671047), is the primary target for azole antifungal drugs. nih.gov Molecular docking studies on 1,2,4-triazole derivatives reveal a common binding mechanism where the N4 atom of the triazole ring coordinates with the heme iron atom in the enzyme's active site. nih.govnih.gov The rest of the molecule positions itself within the enzyme's substrate access channel.
Computational studies have shown that long-chain extensions on the triazole scaffold are effective for potent CYP51 inhibition. nih.gov The heptylthio group of this compound serves as such a lipophilic chain, which can extend into a hydrophobic cavity within the CYP51 active site. This cavity is lined with nonpolar amino acid residues. The hydrophobic interactions between the heptyl chain and these residues are crucial for anchoring the inhibitor firmly in the active site, enhancing its inhibitory potency. While direct docking studies for this compound are not specified in the searched literature, studies on closely related 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles against other cytochrome P450 enzymes like MTB CYP121 confirm the importance of the alkylthio moiety for strong binding. nih.govresearchgate.net
Cholinesterase Enzyme (AChE and BChE) Inhibition
Computational studies have explored 1,2,4-triazole-3-thiol derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative diseases. A study on a closely related compound, 3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole , demonstrated excellent inhibitory potential against both enzymes. researchgate.net
Molecular docking studies of these inhibitors reveal that they bind within the active site gorge of the cholinesterase enzymes. doaj.orgresearchgate.net The key interactions typically involve:
Hydrophobic Interactions: The heptylthio chain fits into the hydrophobic region of the active site, interacting with nonpolar amino acid residues.
Aromatic Interactions: Phenyl groups often present on the triazole scaffold engage in π-π stacking with aromatic residues like tryptophan and tyrosine in the active site. wu.ac.th
Hydrogen Bonding: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, interacting with residues such as serine or histidine.
The structure-activity relationship analysis indicates that the presence and length of the S-alkyl chain are critical for potency, with the heptyl group providing a balance of flexibility and hydrophobicity for effective binding. researchgate.net
| Compound | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 3-(n-Heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole | AChE | 38.35 ± 0.62 | researchgate.net |
| BChE | 147.75 ± 0.67 |
Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition
Molecular docking has been widely used to study how 1,2,4-triazole derivatives inhibit COX-1 and COX-2, the enzymes responsible for inflammation. nih.gov These studies show that triazole derivatives orient themselves within the hydrophobic channel of the COX active site. prolekare.cz The ability of these compounds to inhibit COX enzymes is significantly influenced by hydrophobic interactions involving their aliphatic chains. prolekare.cz
For this compound, the heptylthio group is predicted to be crucial for binding. It would likely occupy the hydrophobic pocket near residues such as Leu352, Val349, and Phe518 in the COX active site. nih.gov Studies on other S-alkyl derivatives of 1,2,4-triazoles have confirmed that the hydrophobic nature of the alkyl group affects both binding affinity and selectivity towards COX-1 or COX-2. prolekare.cz For instance, docking studies of various 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiols with different alkyl chains showed binding energies ranging from -6.672 to -7.843 kcal/mol, indicating a strong affinity for the enzyme active site. prolekare.cz The flexibility of the heptyl chain would allow it to adopt an optimal conformation to maximize these favorable hydrophobic contacts, explaining its potential as a COX inhibitor.
| Compound Class | Target Enzyme | Binding Energy Range (kcal/mol) | Reference |
|---|---|---|---|
| Alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | COX-1 | -6.672 to -7.843 | prolekare.cz |
| COX-2 |
Thymidine Phosphorylase (TP) Inhibition
Thymidine phosphorylase (TP) is an important target in cancer therapy due to its role in angiogenesis. Computational studies on 1,2,4-triazole derivatives have been conducted to understand their potential as TP inhibitors. nih.govnih.gov Docking studies demonstrate that these compounds interact with active site residues of the TP enzyme. nih.gov
Key binding interactions for 1,2,4-triazole-based inhibitors include:
Thiolate Interactions: The sulfur atom of the thioether or thiol group can interact with residues in the active site.
Hydrogen Bonding: The triazole nitrogens are key for forming hydrogen bonds with amino acids like serine and histidine.
π-π Stacking: Aromatic rings attached to the triazole core can engage in stacking interactions with aromatic residues in the enzyme. nih.gov
HCV Serine Protease Inhibition
The Hepatitis C Virus (HCV) NS3/4A serine protease is an essential enzyme for viral replication, making it a prime target for antiviral therapies. rjpbr.comnih.gov The development of direct-acting antiviral agents (DAAs) against this protease has marked a significant advancement in HCV treatment. rjpbr.com While specific computational studies on this compound's inhibition of HCV serine protease are not extensively documented in the provided results, the 1,2,4-triazole scaffold is a known component in various biologically active molecules, including some with antiviral properties. mdpi.comnih.gov
In Silico Studies of Hydrophobic Interactions and their Influence on Target Affinity and Selectivity
The heptylthio group of this compound is a significant contributor to the molecule's lipophilicity. In silico studies are essential for quantifying the influence of this hydrophobic chain on target affinity and selectivity. Molecular docking simulations can reveal how the flexible heptyl chain positions itself within hydrophobic pockets of a target protein, such as an enzyme or receptor. nih.gov
Correlation of Computational Data with Experimental Bioactivity Profiles
A critical aspect of computational chemistry is the validation of theoretical predictions through experimental data. Quantitative Structure-Activity Relationship (QSAR) models provide a bridge between computational descriptors and observed biological activity. chemrevlett.com For a series of compounds related to this compound, a QSAR model could be developed to correlate physicochemical properties (e.g., lipophilicity (log P), electronic properties, steric parameters) with their measured bioactivity, such as enzyme inhibition (IC₅₀) or cell-based potency (EC₅₀). chemrevlett.com
The heptylthio group would be represented in such a model by descriptors for hydrophobicity and molecular size. The model's statistical validity, confirmed through parameters like the correlation coefficient (R²), demonstrates its predictive power. chemrevlett.com A strong correlation would imply that the computational model accurately captures the key molecular features driving the biological response. This validated model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent and selective compounds and prioritizing synthetic efforts.
Structure-Activity Relationship (SAR) Studies
SAR studies investigate how modifications to a molecule's structure affect its biological activity, providing critical insights for optimizing lead compounds.
Influence of the Heptylthio Chain on Biological Activity and Selectivity
The heptylthio chain is a defining feature of this compound, and its length and nature profoundly impact biological activity. The primary role of this alkylthio substituent is to modulate the lipophilicity of the molecule.
Lipophilicity and Permeability : Increasing the length of the alkyl chain generally increases lipophilicity. This can enhance the compound's ability to cross biological membranes, which may be beneficial for reaching intracellular targets. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding. researchgate.net
Target Binding : The length of the alkyl chain is often crucial for optimal fitting into the hydrophobic pockets of target enzymes or receptors. nih.gov SAR studies on related 1,2,4-triazole derivatives have shown that variations in the alkyl chain length can lead to significant differences in potency. For instance, a chain that is too short may not fully occupy the hydrophobic pocket, while one that is too long may introduce steric clashes, both resulting in reduced activity. nih.gov The seven-carbon heptyl chain represents a specific balance of size and flexibility that may be optimized for a particular biological target.
Selectivity : The specificity of the hydrophobic interaction between the heptyl chain and the target protein can also influence selectivity. Different enzymes or receptor subtypes may have varying sizes and shapes of hydrophobic pockets, allowing for the design of selective ligands by fine-tuning the alkyl chain length.
| Compound | R Group (at C3-thio position) | Chain Length | Relative Lipophilicity | Hypothetical Target Affinity (1/IC₅₀) |
|---|---|---|---|---|
| Derivative 1 | -Methyl | 1 | Low | Low |
| Derivative 2 | -Propyl | 3 | Moderate | Moderate |
| Derivative 3 | -Pentyl | 5 | High | High |
| This compound | -Heptyl | 7 | Very High | Optimal |
| Derivative 4 | -Nonyl | 9 | Extremely High | Reduced |
Impact of Different Substituents on the Triazole Ring (e.g., Halogens, Phenylpiperazine, Heterocyclic Moieties)
The 1,2,4-triazole ring can be substituted at various positions, and these modifications are a cornerstone of SAR studies to fine-tune the electronic and steric properties of the molecule. nih.gov
Electronic Effects : The introduction of electron-withdrawing groups (e.g., halogens like chlorine or fluorine) or electron-donating groups (e.g., methoxy) on aryl substituents attached to the triazole ring can alter the electron density of the heterocyclic system. nih.govresearchgate.net This can affect the pKa of the triazole protons and its ability to act as a hydrogen bond donor or acceptor, which is often critical for target interaction. nih.govresearchgate.net
Steric and Conformational Effects : Bulky substituents, such as a phenylpiperazine or other heterocyclic moieties, can provide additional interaction points with the target protein, potentially accessing secondary binding pockets and increasing affinity. zsmu.edu.ua However, these large groups also impose conformational constraints on the molecule, which can be either beneficial or detrimental depending on the target's topology. Studies on bis-1,2,4-triazole derivatives have shown that dihalobenzyl groups can enhance antibacterial efficacy compared to monohalobenzyl groups, highlighting the importance of both the type and position of substituents. nih.gov
| Core Structure | Substituent (R') | Substituent Type | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| 5-Aryl-3-(heptylthio)-1,2,4-triazole | -Cl, -F (on Aryl ring) | Electron-withdrawing | Often increases activity by enhancing binding interactions. | researchgate.net |
| 5-Aryl-3-(heptylthio)-1,2,4-triazole | -OCH₃ (on Aryl ring) | Electron-donating | Can increase antimicrobial and antitumor activity. | researchgate.net |
| 4-Substituted-3-(heptylthio)-1,2,4-triazole | -Phenylpiperazine | Bulky, Heterocyclic | May increase affinity by accessing additional binding sites. | zsmu.edu.ua |
| 4-Substituted-3-(heptylthio)-1,2,4-triazole | -Thiophen-2-yl | Heterocyclic | Can influence chromatographic response and permeability. | researchgate.net |
Examination of Bioisosteric Replacements
Bioisosteric replacement is a strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. unimore.it
Triazole Ring Analogs : The 1,2,4-triazole ring itself can be considered a bioisostere of other functional groups, such as an amide bond, due to its ability to participate in similar hydrogen bonding patterns. acs.org Conversely, the 1,2,4-triazole ring could be replaced by other five-membered heterocycles like 1,2,3-triazole, oxadiazole, or thiadiazole. acs.org Such replacements would alter the geometry and electronic profile of the core scaffold, potentially leading to different biological activities or selectivities. For example, replacing a 1,2,4-triazole with a 1,2,3-triazole has been shown to be a successful strategy in some inhibitor classes, while in others, it leads to a loss of activity, demonstrating that the success of a bioisosteric replacement is highly context-dependent. acs.orgacs.org
Correlation Between Structural Features and Enzyme Inhibition Profiles of 3-(Alkylthio)-1,2,4-triazoles
Computational and theoretical chemistry studies play a crucial role in elucidating the structure-activity relationships (SAR) of enzyme inhibitors, providing insights into the molecular interactions that govern their potency and selectivity. While specific comprehensive SAR studies detailing the direct correlation between the structural features of this compound and its enzyme inhibition profile are not extensively available in the public domain, broader research on 3-alkylthio-1,2,4-triazole derivatives offers valuable insights into how modifications of the alkyl chain and substitutions on the triazole ring influence their inhibitory activities against various enzymes.
The Role of the Alkylthio Substituent
The nature of the substituent at the 3-position of the 1,2,4-triazole ring is a key determinant of its enzyme inhibitory activity. In the case of 3-alkylthio derivatives, the length and lipophilicity of the alkyl chain can significantly impact the compound's interaction with the enzyme's active site.
Research on a series of 4,5-diaryl-4H-1,2,4-triazoles with different C-3 thio and alkylthio substituents (such as SH, SMe, and SEt) as selective cyclooxygenase-2 (COX-2) inhibitors has demonstrated the importance of this group. For instance, the compound 3-ethylthio-5-(4-fluorophenyl)-4-(4-methylsulfonylphenyl)-4H-1,2,4-triazole showed high in vitro selectivity for COX-2. nih.gov This suggests that the presence and nature of the small alkylthio group are crucial for potent and selective inhibition. While this study did not extend to a heptyl chain, it underscores the significance of the alkylthio moiety in enzyme binding.
Influence of Substituents on the Triazole Ring
Beyond the 3-alkylthio group, substituents at other positions of the 1,2,4-triazole ring, as well as on appended phenyl rings, play a critical role in modulating enzyme inhibitory activity.
Studies on tyrosinase inhibitors have revealed that substitutions on the phenyl ring of triazole-containing compounds can dramatically alter their potency. For example, in a series of mercapto-phenyl-1,2,4-triazole bearing thio-quinoline derivatives, the position of a chloro substituent on the phenyl ring influenced the inhibitory activity against tyrosinase. nih.gov Specifically, a chlorine at the 2-position resulted in higher inhibition than when it was at the 3-position. nih.gov This highlights the sensitivity of the enzyme's binding pocket to the electronic and steric properties of the substituents.
Similarly, in the context of α-glucosidase inhibition, novel benzothiazole-triazole derivatives have been synthesized and evaluated. The results indicated that the majority of these compounds exhibited varying degrees of α-glucosidase inhibitory activity, with IC50 values ranging from 20.7 to 61.1 μM, significantly more potent than the standard drug acarbose. mdpi.com This demonstrates that the combination of the triazole core with other heterocyclic systems can lead to potent enzyme inhibitors.
General Structure-Activity Observations for Triazole Derivatives
The 1,2,4-triazole scaffold is a versatile platform for the design of enzyme inhibitors. Its derivatives have been shown to inhibit a wide range of enzymes, including tyrosinase, urease, and α-glucosidase. brieflands.comnih.govnih.gov The inhibitory mechanism often involves the interaction of the triazole ring's nitrogen atoms with metal ions in the enzyme's active site or the formation of hydrogen bonds with key amino acid residues.
While specific data for this compound is scarce, the available literature on related compounds allows for the extrapolation of general SAR principles. The length of the alkyl chain in the 3-alkylthio position likely influences the lipophilicity of the molecule, which in turn can affect its ability to penetrate the active site of an enzyme. The optimal chain length would depend on the specific topology and properties of the enzyme's binding pocket.
The following table summarizes the inhibitory activities of some 1,2,4-triazole derivatives against different enzymes, illustrating the impact of various structural modifications.
| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Key Structural Features | Reference |
| 3-Ethylthio-5-(4-fluorophenyl)-4-(4-methylsulfonylphenyl)-4H-1,2,4-triazole | COX-2 | 1.8 | Ethylthio group at C3, substituted phenyl rings | nih.gov |
| Benzothiazole-triazole derivatives | α-Glucosidase | 20.7 - 61.1 | Fused benzothiazole (B30560) and triazole rings | mdpi.com |
| nih.govbrieflands.comnih.govtriazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazole derivatives | Urease | 0.87 - 8.32 | Fused triazole and thiadiazole rings | nih.gov |
| Mercapto-phenyl-1,2,4-triazole thio-quinoline derivatives | Tyrosinase | ~31 | Chloro-substituted phenyl ring | nih.gov |
V. Biological Activity Mechanisms and Pathways in Vitro Investigations
Antimicrobial Activity Mechanisms
The antimicrobial properties of compounds containing the 1,2,4-triazole (B32235) ring are well-documented, demonstrating a broad range of activities that stem from various mechanisms of action. uran.uanih.gov
Antibacterial Mechanisms
The antibacterial effects of 1,2,4-triazole derivatives have been observed against a variety of bacterial species. researchgate.netaabu.edu.joresearchgate.net
Molecular docking studies suggest that a probable mechanism of antibacterial activity for some 1H-1,2,4-triazolyl derivatives involves the inhibition of the MurB enzyme in Escherichia coli. nih.gov MurB is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Its inhibition disrupts the structural integrity of the bacterial cell, leading to cell death.
Derivatives of 1,2,4-triazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. uran.uabeilstein-journals.org Studies have shown that certain S-substituted derivatives of 1,2,4-triazole-3-thiols exhibit activity against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. uran.ua The broad-spectrum nature of these compounds makes them promising candidates for further development. nih.gov The introduction of a 1H-1,2,3-triazole moiety into other molecules has also been shown to enhance antimicrobial potential against both Gram-positive and Gram-negative pathogens. beilstein-journals.orgnih.govnih.gov
Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives
| Compound/Derivative | Bacterial Strain | Activity/Observation |
|---|---|---|
| S-substituted 1,2,4-triazole-3-thiols | Escherichia coli | Active at 125 µg/mL. uran.ua |
| S-substituted 1,2,4-triazole-3-thiols | Staphylococcus aureus | Active at 125 µg/mL. uran.ua |
| S-substituted 1,2,4-triazole-3-thiols | Pseudomonas aeruginosa | Active at 125 µg/mL. uran.ua |
| 1H-1,2,4-triazolyl derivatives | E. coli | Inhibition of MurB enzyme suggested by docking studies. nih.gov |
| 1H-1,2,3-triazole derivatives | Gram-positive & Gram-negative bacteria | Potent antimicrobial activity. beilstein-journals.orgnih.govnih.gov |
Antifungal Mechanisms
The antifungal action of triazole compounds is a cornerstone of their therapeutic use, targeting essential processes in fungal cells. nih.gov
A primary mechanism of antifungal action for triazoles is the inhibition of lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme also known as CYP51. nih.govnih.gov This enzyme is critical for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govwikipedia.org By inhibiting CYP51, triazoles disrupt the production of ergosterol, leading to its depletion and the accumulation of toxic sterol intermediates. nih.gov This disruption of the cell membrane's integrity ultimately results in the cessation of fungal growth and cell death. nih.gov Molecular docking studies have further supported the role of CYP51 inhibition as a likely mechanism of antifungal activity for 1H-1,2,4-triazolyl derivatives against Candida albicans. nih.gov
In addition to inhibiting ergosterol synthesis, some antifungal compounds can directly disrupt the fungal plasma membrane. While not the primary mechanism for all triazoles, some studies on other antifungal agents have shown that direct membrane disruption and depolarization can be a potent antifungal strategy. For instance, certain analogs of hydroxytyrosol (B1673988) have demonstrated rapid destructive effects on the fungal plasma membrane. frontiersin.org S-substituted derivatives of 1,2,4-triazole-3-thiols have shown activity against Candida albicans, suggesting an impact on fungal cell viability which could involve membrane-related processes. uran.ua
Table 2: Antifungal Activity Mechanisms of Triazole Derivatives
| Mechanism | Target Enzyme/Process | Fungal Species | Outcome |
|---|---|---|---|
| Ergosterol Biosynthesis Inhibition | CYP51 (Lanosterol 14α-demethylase) | Candida albicans | Depletion of ergosterol, accumulation of toxic sterols, disruption of cell membrane. nih.govnih.govnih.gov |
| General Antifungal Activity | Not specified | Candida albicans | Inhibition of growth. uran.ua |
Intercalation into Fungal DNA
The antifungal mechanisms of triazole compounds are diverse. While the primary mode of action for many azole antifungals is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which disrupts ergosterol biosynthesis in the fungal cell membrane, other mechanisms have been explored for more complex triazole derivatives. nih.govnih.gov For instance, a preliminary mechanistic study on certain carbazole-triazole conjugates revealed an ability to depolarize the fungal membrane potential and intercalate into fungal DNA to produce an antifungal effect. nih.gov However, for simpler 3-alkylthio-1,2,4-triazoles, the predominant reported mechanism remains the inhibition of ergosterol biosynthesis. nih.govnih.gov
Enzyme Inhibition Mechanisms
The 1,2,4-triazole scaffold is a versatile pharmacophore known to interact with a variety of enzymes. nih.gov Derivatives featuring S-alkylation, such as the heptylthio group, have been the subject of specific enzymatic inhibition studies.
Derivatives of 1,2,4-triazole are recognized for their potential to inhibit cholinesterase enzymes, which are key targets in the management of neurodegenerative diseases like Alzheimer's. researchgate.netnih.gov Research into a structurally related compound, 3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole, demonstrated notable inhibitory activity against both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). researchgate.net
The inhibitory potential of this S-alkylated triazole was quantified by its half-maximal inhibitory concentration (IC₅₀), with specific values indicating a measurable effect on both enzymes. researchgate.net
| Enzyme | Inhibitor Compound | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole | 38.35 ± 0.62 | researchgate.net |
| Butyrylcholinesterase (BChE) | 147.75 ± 0.67 | researchgate.net |
Thymidine phosphorylase (TP) is an enzyme that is overexpressed in many solid tumors and is a key target for the development of anti-cancer drugs due to its role in angiogenesis. nih.govbohrium.com A variety of 1,2,4-triazole derivatives have been synthesized and assessed for their ability to inhibit this enzyme. nih.gov Studies on several series of these compounds have demonstrated good inhibitory potential, with IC₅₀ values often falling within the micromolar range. nih.govbohrium.com For example, one series of 1,2,4-triazole-3-mercaptocarboxylic acids showed inhibitory values between 43.86 ± 1.11 μM and 163.43 ± 2.03 μM. nih.govbohrium.com While the general class of 1,2,4-triazoles shows promise as TP inhibitors, specific inhibitory data for 3-(Heptylthio)-1H-1,2,4-triazole is not detailed in the available literature. nih.govbohrium.comnih.gov
Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins. nih.gov There are two main isoforms, COX-1 (constitutive) and COX-2 (inducible), with selective COX-2 inhibitors being valuable anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov Research into 1,2,4-triazole derivatives has explored their potential as COX inhibitors. Structure-activity relationship studies have indicated that S-alkyl derivatives can exhibit better activity and selectivity towards the COX-2 enzyme compared to other variations. nih.gov For instance, a series of 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles were specifically designed and synthesized to be evaluated as selective COX-2 inhibitors. researchgate.net
| Compound Class | Target Enzyme | Observed Trend | Reference |
|---|---|---|---|
| S-alkyl 1,2,4-triazole derivatives | COX-2 | Showed better activity and selectivity compared to aryldiene derivatives in one study. | nih.gov |
| 3-Alkylthio-4,5-diaryl-4H-1,2,4-triazoles | COX-2 | Specifically designed and synthesized for evaluation as selective COX-2 inhibitors. | researchgate.net |
The Hepatitis C Virus (HCV) NS3/4A serine protease is an enzyme essential for viral replication, making it a prime target for the development of direct-acting antiviral agents. nih.govnih.gov The 1,2,4-triazole scaffold is present in numerous compounds investigated for a wide array of biological activities, including antiviral effects against viruses such as HCV. nih.gov While many inhibitors have been developed to target the HCV NS3/4A protease, and triazole derivatives are a known class of antiviral compounds, specific studies detailing the direct inhibition of this particular enzyme by this compound are not prominently featured in current research literature. nih.govnih.gov
Type I nitroreductases are enzymes that can activate certain prodrugs through the reduction of a nitro group. mdpi.com This mechanism is particularly relevant for specific antimicrobial and antitrypanosomal agents. For example, some 3-nitrotriazole derivatives have been evaluated as substrates for the Trypanosoma cruzi nitroreductase (TcNTR), with their mechanism of action being dependent on the presence of the nitro group. mdpi.com The compound this compound lacks a nitro moiety; therefore, the mechanism of inhibition via Type I nitroreductase is not applicable to this specific chemical structure.
Antioxidant Activity Mechanisms
The antioxidant capabilities of 1,2,4-triazole derivatives, including those with thioether linkages like this compound, are attributed to several distinct but interconnected mechanisms. These compounds are recognized for their potential to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases. researchgate.netnih.gov
Membrane Stabilizing Effect on Erythrocytes Under Oxidative Stress Conditions
In vitro studies have demonstrated the protective effects of 1,2,4-triazole derivatives on red blood cells under oxidative duress. Certain Schiff base derivatives of 1,2,4-triazole-3-thione have been shown to be effective against the oxidative hemolysis of human erythrocytes in a dose-dependent manner. researchgate.net This suggests a membrane-stabilizing capability, protecting the structural integrity of the cell. The mechanism involves shielding erythrocyte ghost membrane proteins from oxidative damage. researchgate.net Polyphenolic compounds, for comparison, have also been noted to enhance red blood cell resistance to oxidative stress, indicating that the introduction of specific functional groups can bolster this protective effect. dergipark.org.tr The ability of these compounds to inhibit oxidative hemolysis underscores their potential in mitigating cellular damage caused by oxidizing agents. researchgate.netdergipark.org.tr
Inhibition of Reactive Oxygen Species (ROS) Accumulation
A primary antioxidant mechanism for 1,2,4-triazole derivatives is the direct scavenging and subsequent inhibition of reactive oxygen species (ROS) accumulation. researchgate.net Overproduction of ROS can lead to cellular damage, and compounds that can neutralize these species are of significant therapeutic interest. nih.gov Studies on various 1,2,4-triazole derivatives have confirmed their ability to reduce ROS levels. For instance, certain derivatives have been shown to effectively reduce ROS levels induced by hydrogen peroxide (H₂O₂). mdpi.com This activity is often evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method, where many triazole compounds have demonstrated significant efficacy. isres.orgchemrxiv.org The presence of thiol (-SH) and phenol (B47542) (-OH) groups on the triazole scaffold can enhance this radical scavenging activity. scispace.com
Non-Enzymatic Initiation of Biochemical Oxygen Demand (BOD) with Iron (II) Salts
A crucial aspect of the antioxidant activity of 1,2,4-triazole derivatives is their ability to chelate metal ions, particularly ferrous iron (Fe²⁺). Free iron ions can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, a significant source of oxidative stress. By binding to Fe²⁺ ions, these triazole compounds can prevent them from participating in these damaging oxidative reactions. mdpi.comscispace.com Numerous studies have highlighted the iron-chelating capacity of 1,2,4-triazoles. researchgate.netnih.govrasayanjournal.co.in This suggests that their protective action against peroxidation is directly related to their ability to sequester iron ions. scispace.comrasayanjournal.co.in While some S-alkylated 1,2,4-triazoles show weaker antioxidant effects compared to their 1,2,4-triazole-3-thione precursors, the chelating ability remains a key mechanistic feature. isres.org
Table 1: Antioxidant Activity of Selected 1,2,4-Triazole Derivatives
| Compound/Derivative Class | Antioxidant Mechanism | Observed Effect | Reference |
| 1,2,4-Triazole-based Schiff bases | Anti-hemolytic Activity | Effective against oxidative hemolysis of human erythrocytes. researchgate.net | researchgate.net |
| 1,2,4-Triazole-3-thiones | Radical Scavenging | Good inhibitory effect in DPPH assay. isres.org | isres.org |
| Phenol & Pyridine substituted 1,2,4-Triazoles | Iron Chelating Capacity | Marked capacity for iron binding, suggesting protection against peroxidation. scispace.comrasayanjournal.co.in | scispace.comrasayanjournal.co.in |
| S-alkylated 1,2,4-triazoles | Radical Scavenging | Weak effect in DPPH assay compared to thione precursors. isres.org | isres.org |
Anti-Proliferative Activity Mechanisms
The 1,2,4-triazole scaffold is a key component in several FDA-approved anticancer drugs, and its thio-derivatives exhibit significant anti-proliferative effects through various cellular mechanisms. nih.gov These mechanisms often involve the induction of apoptosis (programmed cell death) and the arrest of the cell cycle at different phases. nih.govrsc.org
One of the primary mechanisms identified is the inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a vital role in cell survival and proliferation. nih.gov Specific 5-pyridinyl-1,2,4-triazole derivatives have been shown to be potent FAK inhibitors. nih.gov Inhibition of FAK leads to the downregulation of its phosphorylation. This, in turn, inhibits critical pro-survival signaling pathways, including PI3K/Akt, JNK, and STAT3, ultimately leading to apoptosis and cell cycle arrest. nih.gov
Furthermore, S-substituted 1H-5-mercapto-1,2,4-triazole derivatives have been identified as potential inhibitors of phospholipid-dependent kinase 1 (PDK1), leading to significant cytotoxic activity against colorectal cancer cell lines. frontiersin.org Studies on other 1,2,4-triazole derivatives have demonstrated their ability to induce cell cycle arrest at the sub-G0/G1, G0/G1, and S phases, highlighting the diverse ways these compounds can halt cancer cell proliferation. nih.govrsc.orgfrontiersin.org Some 1,2,4-triazole-3-thione derivatives are also reported to induce apoptosis through mechanisms involving mitochondrial dysfunction and oxidative stress. nih.gov
Table 2: Anti-Proliferative Mechanisms of 1,2,4-Triazole Derivatives
| Derivative Class | Target/Mechanism | Downstream Effect | Cell Line Example | Reference |
| 5-Pyridinyl-1,2,4-triazoles | FAK Kinase Inhibition | Repression of p-FAK, p-PI3K, p-Akt, p-JNK, p-STAT3; Apoptosis induction. nih.gov | HepG2, Hep3B | nih.gov |
| S-Substituted 1H-5-mercapto-1,2,4-triazoles | PDK1 Inhibition | Cytotoxic activity; Cell cycle arrest in sub G0/G1 and G0/G1 phase. frontiersin.org | HT-29 (Colorectal) | frontiersin.org |
| Indolyl 1,2,4-triazoles | CDK4/CDK6 Inhibition | Cell cycle arrest at S or G0/G1 phase; Apoptosis induction. rsc.org | MCF-7, MDA-MB-231 (Breast) | rsc.org |
| 1,2,4-Triazole-3-thiones | α-glucosidase inhibition; Mitochondrial dysfunction | S-phase arrest; Intrinsic apoptosis. nih.gov | Breast Cancer | nih.gov |
Anti-inflammatory Activity Mechanisms
Derivatives of 1,2,4-triazole are recognized for their anti-inflammatory properties, which are executed through several mechanisms, most notably the inhibition of key enzymes in the inflammatory cascade and the modulation of cytokine production. mdpi.comuobaghdad.edu.iq
A significant body of research points to the ability of these compounds to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2. mdpi.com COX-2 is an inducible enzyme that plays a major role in inflammation, and its selective inhibition is a goal for many anti-inflammatory drugs. Several novel 1,2,4-triazole derivatives have demonstrated potent and selective inhibition of COX-2, with activity comparable to reference drugs like celecoxib. mdpi.com In addition to COX inhibition, some derivatives also target lipoxygenase (LOX), another enzyme involved in the inflammatory pathway. mdpi.comuobaghdad.edu.iq
Beyond enzyme inhibition, 1,2,4-triazoles can modulate the production of pro-inflammatory cytokines, which are signaling molecules that mediate and regulate immunity and inflammation. mdpi.com This modulation provides another pathway for their anti-inflammatory effects. The versatility of the 1,2,4-triazole scaffold allows for the development of compounds with a range of anti-inflammatory actions. researchgate.netresearchgate.net
Antihypoxic Activity Mechanisms
Several studies have investigated the potential of 1,2,4-triazole derivatives as antihypoxic agents, which are compounds that can protect the body from the damaging effects of oxygen deficiency (hypoxia). scispace.comzsmu.edu.ua The modification of the 1,2,4-triazole nucleus is considered a promising strategy for creating active molecules that can combat hypoxia. scispace.com
In vivo experiments using models of normobaric hypoxia with hypercapnia have shown that certain N-substituted 5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazole-3-thiones exhibit notable antihypoxic activity. researchgate.net In some cases, the efficacy of these synthesized compounds has been found to exceed that of the reference drug, Mexidol. scispace.comzsmu.edu.ua For instance, a specific S-derivative of bis-1,2,4-triazole was found to increase the lifespan of rats in a hypoxia model by 1.0% relative to Mexidol. scispace.com These findings suggest that the 1,2,4-triazole framework, particularly with thio-substituents, is a viable candidate for the development of new antihypoxic drugs. zsmu.edu.uaresearchgate.net
Anticonvulsant Activity Mechanisms
In vitro investigations into the anticonvulsant mechanisms of this compound and structurally related compounds suggest a significant interaction with the GABAergic system. The neurotransmitter gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its enhancement is a key mechanism for many anticonvulsant drugs.
Studies on various 1,2,4-triazole derivatives have pointed towards their ability to modulate GABAergic neurotransmission. nih.gov For instance, research on 1,2,4-triazole-3-thione derivatives indicated that their anticonvulsant effects are likely mediated through a different mechanism than the second-generation antiepileptic drug loreclezole, which acts as an allosteric modulator of GABAA receptors. nih.gov This suggests that while the GABA system is a target, the precise interaction may be unique to this class of compounds.
Further evidence for GABA-mediated mechanisms comes from studies on other structurally similar triazole compounds. Although direct in vitro studies on this compound are limited, research on related molecules provides valuable insights. For example, investigations into a series of 3-alkoxy-4-aryl-4H-1,2,4-triazoles, which share the core triazole structure, have demonstrated that their anticonvulsant activity is likely linked to the enhancement of GABAergic activity.
The following table summarizes the findings from in vitro studies on related 1,2,4-triazole compounds, which may suggest the potential anticonvulsant mechanisms of this compound.
| Compound Class | Proposed In Vitro Mechanism | Supporting Evidence |
| 1,2,4-Triazole-3-thione derivatives | Modulation of GABAergic neurotransmission | Different mechanism from loreclezole, suggesting a novel interaction with the GABA system. nih.gov |
| 3-Alkoxy-4-aryl-4H-1,2,4-triazoles | Enhancement of GABAergic activity | Protection against seizures induced by GABA synthesis inhibitors. |
It is hypothesized that the anticonvulsant profile of this compound may involve one or more of the following GABA-related pathways:
Enhancement of GABA release or inhibition of its reuptake.
Direct or allosteric modulation of GABAA receptors at a site distinct from benzodiazepines and loreclezole.
Inhibition of GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation.
Further in vitro electrophysiological and radioligand binding studies on this compound are necessary to elucidate its precise molecular targets within the GABAergic system.
Analgesic Activity Mechanisms
The analgesic properties of 1,2,4-triazole derivatives have been documented in various studies, suggesting multiple potential mechanisms of action. researchgate.netzsmu.edu.uanih.gov While specific in vitro investigations on the analgesic pathways of this compound are not extensively reported, research on related compounds provides a basis for understanding its potential mechanisms.
A prominent hypothesis for the analgesic effect of many 1,2,4-triazole derivatives is their anti-inflammatory activity. researchgate.netmdpi.com Pain is often a direct consequence of inflammation, and the inhibition of inflammatory mediators can lead to analgesia. Some 1,2,4-triazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent inflammatory mediators. mdpi.com
Another potential avenue for the analgesic action of triazole compounds is through interaction with the opioid system. Research into triazole-based molecules has identified compounds that act as kappa opioid receptor (KOR) agonists. unc.eduunc.edu KOR agonists are known to produce analgesia, and this suggests that some triazole derivatives may exert their effects through this pathway. While direct evidence for this compound acting on opioid receptors is not yet available, the structural motif is present.
The table below outlines potential in vitro analgesic mechanisms for this compound based on studies of related compounds.
| Potential Mechanism | Investigated Compound Class | Key Findings |
| Anti-inflammatory Activity | 5-Aryl-3-alkylthio-1,2,4-triazoles | Inhibition of inflammatory pathways, suggesting a reduction in inflammatory pain. researchgate.net |
| COX Inhibition | Diaryl-1,2,4-triazole derivatives | In vitro inhibition of COX-1 and COX-2 enzymes. mdpi.com |
| Opioid Receptor Modulation | Triazole-based compounds | Agonism at the kappa opioid receptor, indicating a potential for centrally mediated analgesia. unc.eduunc.edu |
The analgesic activity of this compound could therefore be a result of a single mechanism or a combination of effects, including:
Peripheral action through the inhibition of inflammatory mediators like prostaglandins.
Central action through the modulation of opioid receptors.
Further in vitro studies, such as enzyme inhibition assays for COX and receptor binding assays for opioid receptors, are required to definitively establish the analgesic mechanism of this compound.
Vi. Coordination Chemistry of 1,2,4 Triazole Scaffolds and Their Metal Complexes
Role of the Triazole Ring as a Ligand in Metal Complexation
The 1,2,4-triazole (B32235) ring and its derivatives are highly effective ligands in coordination chemistry due to the presence of multiple nitrogen atoms which can act as donor sites for metal ions. This versatility allows for the formation of a wide range of coordination compounds with varying dimensionalities and properties. scispace.comtennessee.edu The specific nature of the substituents on the triazole ring can influence the resulting structure and magnetic properties of the metal complexes. mdpi.com
The coordination of 1,2,4-triazole ligands to metal centers predominantly occurs through the nitrogen atoms of the heterocyclic ring. chemicalbook.com The triazole ring can act as a monodentate ligand, coordinating through one of its nitrogen atoms, or as a bridging ligand, linking two or more metal centers. The most common bridging mode involves the N1 and N2 atoms of the triazole ring. mdpi.com This N1-N2 bridging capability is fundamental to the formation of stable coordination structures of varying dimensionalities. mdpi.com
Studies on early transition metal complexes have revealed both η¹- and η²-coordination modes for 1,2,4-triazolato ligands. acs.org In the η¹-fashion, the ligand is bound to the metal center through a single nitrogen atom. acs.org In contrast, the η²-coordination involves two adjacent nitrogen atoms binding to the metal. acs.org Molecular orbital calculations suggest that the η²-coordination mode is generally more stable than the η¹ mode. acs.org While N-coordination is dominant, the development of N-heterocyclic carbene (NHC) ligands derived from 1,2,4-triazoles has introduced the possibility of C-coordination, where the metal is bound to a carbon atom of the triazole ring. tennessee.edursc.org
The synthesis of metal complexes with 1,2,4-triazole ligands is typically achieved through the reaction of a suitable triazole derivative with a metal salt in an appropriate solvent, often under reflux. nih.govekb.eg For instance, a common method involves adding an ethanolic solution of a metal salt to an ethanolic solution of the triazole ligand in a specific molar ratio. nih.gov The resulting complexes, which may precipitate out of the solution, can then be filtered, washed, and recrystallized. nih.gov
A comprehensive characterization of these newly synthesized complexes is crucial to determine their structure and properties. A suite of analytical and spectroscopic techniques is employed for this purpose:
Microelemental Analysis (CHNS): To determine the empirical formula of the complex. ekb.eg
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. ekb.eg
UV-Visible Spectroscopy: To study the electronic transitions within the complex and provide information about the coordination geometry. ekb.eg
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: To elucidate the structure of the ligand and its complexes in solution. nih.govekb.eg
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can indicate the oxidation state and spin state of the metal ion. nih.govekb.eg
Conductivity Measurements: To assess the electrolytic nature of the complexes. nih.gov
The geometric configuration of metal complexes containing 1,2,4-triazole ligands is primarily determined using single-crystal X-ray diffraction analysis. mdpi.com This powerful technique provides detailed information about the spatial arrangement of atoms and the coordination environment around the metal center. Through this method, a variety of geometries have been identified for 1,2,4-triazole metal complexes, largely dependent on the metal ion, the nature of the triazole ligand, and the other coordinating species.
Commonly observed geometries include:
Octahedral: This is a frequent coordination geometry, for example, in trinuclear complexes of Mn(II), Co(II), and Ni(II) with bridging sulfonate-functionalized 1,2,4-triazole derivatives, the central metal cation is in a MN₆ octahedral configuration. mdpi.com Distorted octahedral geometries have also been reported for Ni(II) and Cu(II) complexes with mixed ligands. isres.org
Tetrahedral: Some complexes, such as those of Zn(II) and Cd(II) with 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, have been proposed to have a tetrahedral geometry based on spectral data. nih.gov
Square Planar: A square planar geometry was proposed for a copper complex with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol. nih.gov Palladium(II) complexes with certain Schiff base ligands derived from 1,2,4-triazole have also been found to exhibit a square planar geometry. ekb.eg
The table below summarizes the geometric configurations of some representative 1,2,4-triazole metal complexes.
| Metal Ion | Ligand System | Geometry | Reference |
| Ni(II), Co(II), Cu(II) | Schiff base from 3-substitute-4-amino-5-mercapto-1,2,4-triazole and 8-formyl-7-hydroxy-4-methylcoumarin | Octahedral | isres.org |
| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | nih.gov |
| Ni(II), Zn(II), Cd(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |
| Mn(II), Co(II), Ni(II) | Sulfonate-functionalized 1,2,4-triazole derivatives | Octahedral | mdpi.com |
| Pd(II) | Schiff base from 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and 2-hydroxybenzaldehyde | Square Planar | ekb.eg |
Influence of Metal Complexation on Biological Activity and Other Properties
The coordination of 1,2,4-triazole-based ligands to metal ions can significantly modulate their biological activities and other physicochemical properties. researchgate.netresearchgate.net It is a well-established principle that the biological action of some therapeutic agents can be enhanced upon chelation with metal ions. researchgate.net This enhancement is often attributed to factors such as increased lipophilicity, which facilitates penetration through cell membranes, and the specific roles the metal ion itself can play in biological processes. researchgate.net
A substantial body of research has demonstrated that metal complexes of 1,2,4-triazole derivatives often exhibit superior antimicrobial and antifungal activities compared to the free ligands. nih.govorientjchem.org The chelation of the metal ion can increase the lipophilic nature of the molecule, thereby facilitating its diffusion through the lipid layers of bacterial and fungal cell membranes. researchgate.net
For example, Co(II) metal complexes of Schiff bases derived from isatin (B1672199) and 3-substituted-4-amino-5-mercapto-1,2,4-triazole showed higher antimicrobial activity than the respective free Schiff bases. orientjchem.org Similarly, studies on mixed-ligand complexes of Co(II) and Ni(II) with 1,2,3-triazole and thiocyanate (B1210189) revealed that the complexes were more potent antifungal and antibacterial agents than the individual components. nih.gov The coordination of a Co(II) ion with a 1,2,3-triazole molecule was shown to significantly increase the radius of the zone of inhibition in fungal experiments from 5-12 mm for the simple salt to 32-56 mm for the complex. nih.gov Gold(I) complexes of 1,2,4-triazolylidene ligands have also been found to have potent antibacterial activity against Gram-positive bacteria. rsc.org
The following table presents data on the enhanced antimicrobial and antifungal activity of various 1,2,4-triazole metal complexes.
| Ligand/Complex | Metal Ion | Tested Organisms | Activity Enhancement | Reference |
| Schiff bases from isatin/5-nitroisatin and 3-substituted-4-amino-5-mercapto-1,2,4-triazole | Co(II) | Selected bacteria and fungi | Co(II) complexes exhibited higher antimicrobial activity than the respective Schiff bases. | orientjchem.org |
| 1,2,3-triazole and thiocyanate | Co(II) | Aspergillus niger, Colletotrichum falcatum, Alternaria solani, Fusarium oxysporum, Rhizoctonia solani | Zone of inhibition increased from 5-12 mm for CoCl₂ to 32-56 mm for the complex. | nih.gov |
| 1,2,3-triazole and thiocyanate | Ni(II) | Aspergillus niger, Colletotrichum falcatum, Alternaria solani, Fusarium oxysporum, Rhizoctonia solani | Zone of inhibition increased from 1-16 mm for NiSO₄ to 61-76 mm for the complex. | nih.gov |
| 1,2,4-triazolylidene based N-heterocyclic carbenes | Au(I) | Enterococcus faecium, Staphylococcus aureus | Potent activity with MIC values of 4–8 μg mL⁻¹ and 2 μg mL⁻¹ respectively. | rsc.org |
| Schiff base from 4-isopropoxybenzaldehyde (B92280) and 4-amino-5-propyl-3-thiol-1,2,4-triazole | Co(II), Ni(II), Cu(II), Zn(II), Pd(II) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger, Aspergillus clavatus | Complexes showed enhanced antimicrobial activities compared to the free ligand. |
The antioxidant potential of 1,2,4-triazole derivatives can also be significantly augmented through complexation with metal ions. nih.govmdpi.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathology of numerous diseases. isres.orgnih.gov Synthetic antioxidants are therefore of great interest. isres.orgnih.gov
Research has shown that the chelation of metal ions can enhance the radical scavenging capabilities of triazole-based ligands. mdpi.com For example, the complexation of a 1,2,3-triazole derivative with La(III) was studied for its potential free radical scavenging activity. mdpi.com It has been noted that the presence of hydroxyl groups on the aromatic rings of triazole derivatives contributes to their antioxidant activity, and this can be modulated by coordination to a metal center. isres.org While many studies focus on the antioxidant properties of the organic ligands themselves, the influence of metal coordination is an active area of investigation. isres.orgresearchgate.netnih.gov
The table below provides examples of studies on the antioxidant properties of 1,2,4-triazole derivatives and their complexes.
Vii. Applications of 1,2,4 Triazole Derivatives Beyond Medicinal Chemistry
Material Science Applications
The electron-deficient nature of the 1,2,4-triazole (B32235) ring endows it with excellent electron-transport and hole-blocking capabilities, properties that are highly sought after in the development of advanced organic materials. researchgate.netresearchgate.net This has led to the creation of numerous metal-free 1,2,4-triazole derivatives with interesting and useful properties for a wide range of material science applications. researchgate.netresearchgate.net These applications span from light-emitting devices and energy storage solutions to heat-resistant polymers and novel energetic materials.
Integration in Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)
The inherent electron-deficient character of the 1,2,4-triazole ring makes its derivatives highly suitable for use in various types of organic light-emitting diodes (OLEDs), including phosphorescent OLEDs (PHOLEDs) and polymer-based OLEDs (PLEDs). researchgate.net These triazole-based materials are often employed as electron-transporting materials (ETMs) or as host materials for the emissive layer.
For instance, 3-(4-Biphenyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole (TAZ) is a well-known electron-transport and hole-blocking material used in OLEDs. researchgate.net Furthermore, novel bipolar host materials incorporating both 1,2,4-triazole as the electron-accepting moiety and carbazole (B46965) as the electron-donating moiety have been developed for blue and green PHOLEDs. researchgate.net One such material, 9-(6-(3-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)hexyl)-9H-carbazole (PPHCZ), has demonstrated a high triplet energy level of 3.01 eV, making it an effective host for phosphorescent dopants. researchgate.net
Researchers have also synthesized blue-emitting materials by coupling triazole and phenanthroimidazole moieties, which act as acceptors and donors, respectively. researchgate.net These D-A type molecules, such as TAZ-PPI and 4NTAZ-PPI, have shown excellent thermal stability and high photoluminescence quantum yields, leading to high-performance non-doped blue OLEDs with minimal efficiency roll-off. researchgate.net
Below is a table summarizing the performance of some 1,2,4-triazole derivatives in OLEDs.
| Compound/Device Structure | Role of Triazole Derivative | Max. External Quantum Efficiency (EQE) | Color/Luminance | Reference |
| STzDCz hosted PhOLED | Bipolar Host | 25.0% | Sky-blue | researchgate.net |
| STzDCz hosted PhOLED | Bipolar Host | 20.3% | Green | researchgate.net |
| 4NTAZ-PPI based non-doped OLED | Bipolar Blue Emitter | 7.3% | Blue (CIE: 0.149, 0.131 at 1000 cd/m²) | researchgate.net |
| TAZ-PPI based non-doped OLED | Bipolar Blue Emitter | 5.9% | Blue (CIE: 0.149, 0.130 at 1000 cd/m²) | researchgate.net |
Exhibiting Liquid Crystalline and Optical Waveguide Behavior
The structural rigidity and potential for self-assembly of 1,2,4-triazole derivatives have led to their investigation in liquid crystals and optical waveguides. Liquid crystals containing heterocyclic moieties are of great interest due to their unique optical properties. researchgate.net The inclusion of the 1,2,4-triazole ring system can influence the mesomorphic behavior, which is crucial for the formation of liquid crystalline phases. researchgate.net
Furthermore, organized aggregation of certain 4-aryl-4H-1,2,4-triazoles can form ribbon-like supramolecular structures. These structures have been shown to function as optical waveguides, capable of propagating photoluminescence, which opens up possibilities for their use in photonic devices. researchgate.net
Use in Proton Exchange Membrane Fuel Cells (PEMFCs) and Organic Photovoltaic Cells
In the field of energy conversion, 1,2,4-triazole derivatives have been explored as components in both Proton Exchange Membrane Fuel Cells (PEMFCs) and Organic Photovoltaic (OPV) cells. researchgate.net
For PEMFCs operating at high temperatures and under anhydrous conditions, 1,2,4-triazole and its derivatives can act as proton transport facilitators. researchgate.net They can be used as additives in polymer membranes, such as Nafion, to enhance proton conductivity. researchgate.net The triazole molecules assist in proton conduction through the Grotthus mechanism. researchgate.net For example, membranes containing 1,2,4-triazole have been fabricated and studied for their effect on fuel cell performance, where the triazole can migrate into the catalyst layers and influence the cell's conditioning and open-circuit voltage. researchgate.net Copolymers of 1-vinyl-1,2,4-triazole (B1205247) have also been developed for proton-conducting membranes, showing high thermal stability and promising proton conductivity at elevated temperatures without water. researchgate.net
In the realm of OPVs, the electron-accepting nature of the 1,2,4-triazole moiety is beneficial. researchgate.net Introducing triazole units into the main chain of polymers used in OPV devices has been shown to improve material solubility and film morphology, leading to enhanced device performance. researchgate.net
Application in Data Storage Devices, Supercapacitors, and Bipolar Materials
The unique electronic properties of 1,2,4-triazole derivatives also make them candidates for data storage and other advanced electronic applications. Aromatic poly(ether imide)s containing triphenylamine (B166846) and 1,2,4-triazole units have been synthesized and used to create resistive switching memory devices. These devices can be switched between "ON" and "OFF" states by an electrical sweep, demonstrating their potential for non-volatile memory applications. researchgate.net
In the area of energy storage, 1,2,4-triazole has been used as a functional organic linker in the synthesis of metal-organic frameworks (MOFs). A novel porous 2D-manganese-organic framework functionalized with 1,2,4-triazole (UPMOF-5) has been developed as a battery-type electrode for a "supercapattery," a hybrid energy storage device. researchgate.netcsic.es This device demonstrated a good specific capacity and promising cycle life. researchgate.net The high nitrogen content of triazoles also makes them useful precursors for creating nitrogen-doped porous carbons, which are effective electrode materials for supercapacitors. rsc.orgnih.gov
The combination of electron-donating and electron-withdrawing groups within the same molecule gives rise to bipolar materials. As mentioned in the OLED section, linking the electron-deficient 1,2,4-triazole with an electron-rich unit like carbazole creates bipolar host materials. researchgate.net These materials are crucial for achieving balanced charge transportation in OLEDs, leading to higher efficiencies. researchgate.net
| Application Area | 1,2,4-Triazole-based Material | Key Finding/Performance Metric | Reference |
| Data Storage | Aromatic poly(ether imide)s (AZTA-PEIs) | Resistive switching memory behavior, switching at ±3.2 V. | researchgate.net |
| Supercapacitors | UPMOF-5 (Mn-based MOF with Htrz linker) | Specific capacity of 132.40 C/g at 0.4 A/g in a supercapattery device. | researchgate.net |
| Bipolar Materials | DTzSCz, DTzDCz, STzDCz | Bipolar host materials for PhOLEDs, enabling balanced charge transport. | researchgate.net |
Development of Heat Resistance Materials and Green Explosives
The high thermal stability of the 1,2,4-triazole ring and the energetic nature of its nitrogen-rich derivatives have led to their use in two seemingly disparate but important fields: heat-resistant materials and green explosives.
Polymers incorporating the 1,2,4-triazole moiety often exhibit enhanced thermal stability. For instance, copolymers of 1-vinyl-1,2,4-triazole are noted for their high thermal stability, withstanding temperatures up to 300–350 °C. nih.gov This property is crucial for applications like PEMFCs that operate at high temperatures. nih.gov In the field of energetic materials, pyrazole-1,2,4-triazole-based compounds have been developed as advanced heat-resistant explosives, with one derivative showing a decomposition temperature of 354 °C, which is superior to that of the widely used heat-resistant explosive HNS. rsc.org
The high nitrogen content and positive heats of formation of 1,2,4-triazole derivatives make them excellent candidates for "green" or environmentally friendly energetic materials. csic.esresearchgate.netresearchgate.netujaen.es These materials derive their energy from the formation of the very stable dinitrogen (N₂) molecule upon decomposition, producing fewer harmful solid residues compared to traditional carbon-based explosives. researchgate.net Researchers have synthesized various nitrogen-rich energetic salts based on bis(1,2,4-triazolyl)-1,2,3-triazoles that exhibit high detonation velocities comparable to RDX but with significantly lower sensitivity to mechanical stimuli like impact and friction, making them safer to handle. csic.esresearchgate.net
The table below highlights the properties of some 1,2,4-triazole-based energetic materials.
| Compound | Detonation Velocity (D) | Impact Sensitivity (IS) | Thermal Decomposition (Td) | Reference |
| Dicarbohydrazide salt of bis(1,2,4-triazolyl)-1,2,3-triazole | 8720 m/s | 28–40 J | >180 °C | csic.esresearchgate.net |
| Triaminoguanidine salt of bis(1,2,4-triazolyl)-1,2,3-triazole | 8748 m/s | 28–40 J | >180 °C | csic.esresearchgate.net |
| 1,2-bis(3-(3,4-dinitro-1H-pyrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene | 8404 m/s | - | 354 °C | rsc.org |
| RDX (for comparison) | 8795 m/s | ~7.4 J | ~204 °C | csic.esujaen.es |
Utilization of Electron-Transport and Hole-Blocking Properties
The foundational properties that enable many of the applications discussed above are the excellent electron-transport and hole-blocking characteristics of the 1,2,4-triazole system. researchgate.net The highly electron-deficient nature of the triazole ring facilitates the movement of electrons while impeding the flow of holes. researchgate.net This is a critical function in multilayer electronic devices like OLEDs, where confining charge carriers to the emissive layer is essential for efficient light generation. researchgate.net The development of materials like TAZ and its derivatives is a direct result of exploiting this property, leading to improved device performance and efficiency. researchgate.net This inherent electronic behavior will continue to drive the design of new 1,2,4-triazole-based materials for future electronic and optoelectronic applications. researchgate.net
Agrochemistry Applications
The 1,2,4-triazole ring is a prominent structural feature in a multitude of agrochemicals. rjptonline.org Its derivatives are recognized for a wide array of biological activities that are harnessed for crop protection and enhancement, including roles as fungicides, herbicides, insecticides, defoliants, and plant growth regulators. rjptonline.org The stability of the triazole ring under various conditions, such as thermal and acidic environments, and its resistance to hydrolysis and enzymatic degradation contribute to its effectiveness in agricultural formulations. multichemindia.com
A primary application of 1,2,4-triazole derivatives is in the development of fungicides. multichemindia.com These compounds, often referred to as azole or conazole fungicides, are used extensively to protect crops from a broad spectrum of fungal diseases. rjptonline.orgnih.gov The principal mechanism of action for many of these fungicides is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. By disrupting this pathway, triazole fungicides compromise the integrity of the fungal cell membrane, leading to growth inhibition and cell death. multichemindia.com
Research continues to yield novel 1,2,4-triazole derivatives with potent fungicidal properties. For instance, a series of new 1,2,4-triazole derivatives incorporating an oxime ether and a phenoxy pyridinyl moiety were synthesized and evaluated for their activity against several plant pathogens. nih.gov The results highlighted compounds with significant, broad-spectrum antifungal activities. nih.gov
| Compound | Target Pathogen | EC₅₀ (mg/L) |
|---|---|---|
| Compound 5a4: (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Sclerotinia sclerotiorum | 1.59 |
| Phytophthora infestans | 0.46 | |
| Rhizoctonia solani | 0.27 | |
| Botrytis cinerea | 11.39 | |
| Compound 5b2: (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime | Sclerotinia sclerotiorum | 0.12 |
Table 1: In vitro fungicidal activity of selected 1,2,4-triazole derivatives against various phytopathogens. nih.gov Data is presented as the half maximal effective concentration (EC₅₀).
Beyond fungal control, certain 1,2,4-triazole derivatives function as plant growth regulators, influencing plant development to improve crop yield and enhance resilience to environmental stressors. multichemindia.com They are also used as herbicides to control unwanted plant growth. rjptonline.org The fusion of the 1,2,4-triazole ring with other heterocyclic systems has been shown to enhance fungicidal and insecticidal activity, indicating a promising direction for future research in agrochemical development. rjptonline.org
Organocatalysis
In the realm of organic synthesis, 1,2,4-triazole derivatives have emerged as effective organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a more environmentally benign alternative to traditional metal-based catalysts.
A notable application of 1,2,4-triazole-related structures is in asymmetric synthesis, where a chiral catalyst is used to produce a specific enantiomer of a chiral product. Chiral phosphoric acids, a class of organocatalysts, have been successfully employed in the atroposelective synthesis of N-aryl 1,2,4-triazoles. nih.gov In one study, a chiral phosphoric acid catalyst was used to mediate a cyclodehydration reaction, affording the target triazoles with good enantioselectivity. nih.gov The effectiveness of the catalysis was found to be influenced by the steric properties of the catalyst and the reaction solvent. nih.gov
| Catalyst | Solvent | Enantiomeric Ratio (er) | Yield |
|---|---|---|---|
| BINOL-derived phosphoric acid (C11) | Dichloromethane (DCM) | 84:16 | - |
| Trifluorotoluene | 84:16 | - | |
| SPINOL-derived CPA (C18) | Trifluorotoluene | 87:13 | Reduced |
| 1,2,3-Triazole substituted catalyst (C17) | Trifluorotoluene | 57:43 | 14% |
Table 2: Performance of various chiral phosphoric acid (CPA) organocatalysts in the asymmetric cyclodehydration to form N-aryl 1,2,4-triazoles. nih.gov
Furthermore, the synthesis of the 1,2,4-triazole core itself can be achieved through organocatalytic methods. An amine oxidase-inspired catalyst, specifically 1,10-phenanthroline-5,6-dione (B1662461) (phd), has been used in the presence of a Lewis acid co-catalyst to construct 1,2,4-triazole-fused heterocycles. rsc.org This biomimetic approach is atom-economical and environmentally friendly, utilizing molecular oxygen as the terminal oxidant and producing only water and ammonia (B1221849) as by-products. rsc.org This highlights the dual role of the triazole motif: not only as a target for synthesis via organocatalysis but also as a structural component of the catalysts themselves in other applications.
Q & A
Q. What are the optimal synthetic routes for 3-(Heptylthio)-1H-1,2,4-triazole, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or cyclization reactions. A widely used approach is the base-mediated reaction of 1,2,4-triazole precursors with heptyl thiol derivatives. For example, refluxing a thioamide intermediate (e.g., 2-(heptylthio)acetohydrazide) with 2 N NaOH under controlled conditions (5 hours, 80–100°C) can yield the target compound. Key optimization parameters include:
- Catalyst/base selection : NaOH is preferred for deprotonation and cyclization .
- Reaction time : Prolonged reflux (~5 hours) ensures complete ring closure .
- Purification : Ethanol recrystallization improves purity (88% yield reported) .
Alternative methods, such as microwave-assisted synthesis, may reduce reaction time but require validation for this specific substituent .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer: Critical characterization techniques include:
- FT-IR (ATR) : Key peaks for N–H (3200–3300 cm⁻¹), C=S (1250–1300 cm⁻¹), and C–N (1550–1600 cm⁻¹) confirm the triazole-thione structure .
- ¹H/¹³C-NMR :
- ¹H-NMR : NH protons appear as broad singlets (~δ 13.5 ppm). Heptylthio –SCH₂– protons resonate as triplets (δ 2.5–3.0 ppm), while aromatic protons (if present) appear at δ 7.0–8.0 ppm .
- ¹³C-NMR : The thiocarbonyl (C=S) carbon is observed at δ 165–175 ppm, and triazole carbons appear between δ 140–160 ppm .
- Elemental Analysis : Verify C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .
Advanced Research Questions
Q. How does the heptylthio substituent influence the electronic and steric properties of the 1,2,4-triazole core compared to other alkyl/arylthio groups?
Methodological Answer: The heptylthio group (–S-C₇H₁₅) introduces unique electronic and steric effects:
- Electronic Effects : The electron-donating thioether sulfur stabilizes the triazole ring via resonance, altering reactivity in nucleophilic substitution or coordination chemistry. Compare with shorter alkyl chains (e.g., methylthio) or electron-withdrawing groups (e.g., nitro-substituted arylthio) using Hammett σ constants .
- Steric Effects : The long alkyl chain increases hydrophobicity and may hinder intermolecular interactions. Solvatochromic studies (e.g., UV-Vis in polar vs. nonpolar solvents) can quantify polarity effects .
- Biological Implications : Longer chains enhance membrane permeability, as seen in antifungal triazole derivatives .
Q. What computational approaches can predict the biological activity of this compound, and how do docking studies inform target selection?
Methodological Answer: Computational workflows include:
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., fungal lanosterol 14α-demethylase, PDB: 3LD6). Key steps:
- QSAR Modeling : Correlate substituent properties (logP, molar refractivity) with bioactivity data from analogs .
- MD Simulations : Assess binding stability (e.g., 100 ns trajectories to evaluate hydrogen bonding with active-site residues) .
Q. How do solvent choice and pH affect the stability and reactivity of this compound in synthetic and biological environments?
Methodological Answer:
- Solvent Effects :
- pH Stability :
- Acidic conditions : Protonation at N4 destabilizes the ring, leading to hydrolysis. Monitor via HPLC at λ = 254 nm .
- Alkaline conditions : Deprotonation at N1 increases nucleophilicity, useful for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
